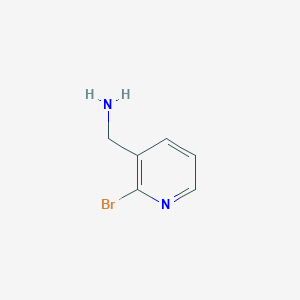

(2-Bromopyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCCXGCXCFAFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616405 | |

| Record name | 1-(2-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-15-6 | |

| Record name | 1-(2-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanamine: Chemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromopyridin-3-yl)methanamine is a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the reduction of 2-bromo-3-cyanopyridine, and a discussion of its expected reactivity and potential applications in drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes comparative data for related isomers and its synthetic precursor to provide a broader context for its physicochemical profile.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 187.04 g/mol | --INVALID-LINK-- |

| CAS Number | 205744-15-6 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC(=C(N=C1)Br)CN | --INVALID-LINK-- |

| Physical State | Solid (Predicted) | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis

A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitrile, 2-bromo-3-cyanopyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being common methods for converting nitriles to primary amines.

Synthetic Workflow

An In-depth Technical Guide to the Synthesis of (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-Bromopyridin-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a bromo-substituted pyridine ring with a methylamine side chain, allows for diverse functionalization and elaboration into more complex molecules. This guide outlines two principal and reliable methods for its preparation: a multi-step synthesis commencing from 2-amino-3-methylpyridine and a more direct route involving the reduction of 2-bromo-3-cyanopyridine.

Synthesis Pathway 1: From 2-Amino-3-methylpyridine

This pathway involves a three-step sequence starting from the readily available 2-amino-3-methylpyridine. The key transformations include a Sandmeyer-type diazotization to introduce the bromo substituent, followed by a free-radical bromination of the methyl group, and concluding with an amination reaction.

Step 1: Synthesis of 2-Bromo-3-methylpyridine

The initial step involves the conversion of the amino group of 2-amino-3-methylpyridine to a bromo group via a diazotization reaction.

Experimental Protocol:

To a cooled (0-5 °C) solution of 2-amino-3-methylpyridine (1.0 eq.) in 48% hydrobromic acid (HBr), a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour. The reaction can be catalyzed by the addition of cuprous bromide (CuBr). The mixture is then carefully neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-bromo-3-methylpyridine.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Amino-3-methylpyridine | 1.0 | Starting material |

| 48% Hydrobromic Acid | Excess | Solvent and source of bromide |

| Sodium Nitrite | 1.1 | Diazotizing agent |

| Cuprous Bromide | Catalytic | Optional catalyst |

| Yield | ~70-80% | Typical reported yield |

Step 2: Synthesis of 2-Bromo-3-(bromomethyl)pyridine

The methyl group of 2-bromo-3-methylpyridine is brominated using a free-radical initiator.

Experimental Protocol:

A solution of 2-bromo-3-methylpyridine (1.0 eq.), N-bromosuccinimide (NBS) (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride (CCl₄) is refluxed for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2-bromo-3-(bromomethyl)pyridine.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Bromo-3-methylpyridine | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Catalytic | Radical initiator |

| Carbon Tetrachloride | Solvent | |

| Yield | ~60-70% | Typical reported yield |

Step 3: Synthesis of this compound

The final step is the amination of the bromomethyl group. The Gabriel synthesis is often preferred to avoid over-alkylation.

Experimental Protocol (Gabriel Synthesis):

2-Bromo-3-(bromomethyl)pyridine (1.0 eq.) and potassium phthalimide (1.1 eq.) are dissolved in anhydrous dimethylformamide (DMF). The mixture is heated at 80-100 °C for 2-3 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate, N-((2-bromopyridin-3-yl)methyl)phthalimide, is collected by filtration. The intermediate is then treated with hydrazine hydrate (1.5 eq.) in ethanol and refluxed for 4-6 hours. After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with aqueous acid and then basified to liberate the free amine. Extraction with an organic solvent followed by drying and evaporation yields this compound.

| Reactant/Reagent | Molar Ratio | Notes |

| 2-Bromo-3-(bromomethyl)pyridine | 1.0 | Starting material |

| Potassium Phthalimide | 1.1 | Amine source |

| Hydrazine Hydrate | 1.5 | For deprotection |

| Dimethylformamide (DMF) | Solvent | |

| Ethanol | Solvent | |

| Yield | ~75-85% | Typical reported yield for the two steps |

Synthesis Pathway 2: From 2-Bromo-3-cyanopyridine

This pathway offers a more direct route to the target molecule through the reduction of a nitrile group.

Reduction of 2-Bromo-3-cyanopyridine

The nitrile functional group can be effectively reduced to a primary amine using various reducing agents.

Experimental Protocol 1: Using Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 2-bromo-3-cyanopyridine (1.0 eq.) in THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-8 hours. The reaction is then cooled to 0 °C and cautiously quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.

Experimental Protocol 2: Catalytic Hydrogenation

2-Bromo-3-cyanopyridine (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The mixture is then subjected to hydrogen gas (typically 50-100 psi) in a pressure vessel and stirred at room temperature or slightly elevated temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

| Reduction Method | Reducing Agent/Catalyst | Key Conditions | Typical Yield |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Reflux | 70-85% |

| Catalytic Hydrogenation | Raney Nickel or Pd/C | H₂ gas (50-100 psi), Room Temp. | 80-95% |

Product Characterization

The final product, this compound, and its intermediates can be characterized using standard analytical techniques.

Spectroscopic Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J=4.7, 1.9 Hz, 1H), 7.65 (dd, J=7.6, 1.9 Hz, 1H), 7.20 (dd, J=7.6, 4.7 Hz, 1H), 3.95 (s, 2H), 1.60 (br s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 150.1, 142.3, 140.0, 138.8, 122.9, 43.5.

-

Mass Spectrometry (ESI): m/z 187.0, 189.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between the multi-step route from 2-amino-3-methylpyridine and the direct reduction of 2-bromo-3-cyanopyridine will depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

In-depth Technical Guide: (2-Bromopyridin-3-yl)methanamine (CAS No. 205744-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine, with the Chemical Abstracts Service (CAS) number 205744-15-6, is a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a brominated pyridine ring with a methylamine substituent, offers versatile handles for chemical modification, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmacologically active molecules.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value |

| CAS Number | 205744-15-6 |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| Boiling Point | 283.9 °C at 760 mmHg |

| Density | 1.574 g/cm³ |

| Refractive Index | 1.596 |

| Purity | Typically ≥95% |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available brominated pyridine precursors. A common and effective method involves the reduction of 2-bromo-3-cyanopyridine.

Experimental Protocol: Reduction of 2-Bromo-3-cyanopyridine

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 2-bromo-3-cyanopyridine.

Materials:

-

2-Bromo-3-cyanopyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend the reducing agent (e.g., 1.2 equivalents of LiAlH₄) in the anhydrous solvent (e.g., THF).

-

Addition of Precursor: Dissolve 2-bromo-3-cyanopyridine (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Workup: Filter the resulting solid and wash it thoroughly with the reaction solvent. Combine the filtrate and washings.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Reactivity and Applications in Drug Development

The chemical structure of this compound provides two primary points for chemical modification: the bromine atom and the primary amine group. This dual reactivity makes it a versatile building block in the synthesis of complex molecules.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

-

Amine Group Functionalization: The primary amine of the methanamine moiety can readily undergo a variety of reactions, including acylation, alkylation, reductive amination, and sulfonylation. This allows for the attachment of diverse functional groups, which can modulate the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, and can also introduce key pharmacophoric features for target binding.

This compound and its derivatives are key intermediates in the synthesis of a range of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.

Logical Workflow for Utilizing this compound in Drug Discovery

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its dual reactivity allows for the systematic exploration of chemical space in drug discovery programs. The synthetic protocols and reactivity profile outlined in this guide provide a foundation for researchers and scientists to effectively utilize this compound in the development of novel and improved pharmaceuticals. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

Technical Guide: (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, offers versatile reactivity for the synthesis of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, while the primary amine serves as a nucleophile or a point for further functionalization. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 205744-15-6 |

| Appearance | White to yellow solid or liquid |

| Boiling Point | 265.4°C at 760 mmHg (Predicted) |

| Storage Conditions | 2-8°C, protected from light, inert atmosphere |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of 2-bromo-3-cyanopyridine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 2-bromo-3-cyanopyridine

Materials:

-

2-bromo-3-cyanopyridine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 2-bromo-3-cyanopyridine (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add distilled water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be done with extreme care.

-

Work-up: Following the water quench, add 15% aqueous sodium hydroxide solution (x mL) dropwise, followed by another portion of distilled water (3x mL). A granular precipitate should form.

-

Filtration: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF.

-

Drying and Concentration: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound and its derivatives are valuable intermediates in the synthesis of various kinase inhibitors. The primary amine can be acylated or alkylated to introduce side chains that interact with the target protein, while the bromopyridine core can participate in cross-coupling reactions to build more complex scaffolds.

A notable example of a drug containing a similar structural motif is Lorlatinib (PF-06463922) , a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases.[1][2] While the synthesis of Lorlatinib is a multi-step process, it highlights the importance of substituted bromopyridine building blocks in constructing complex, macrocyclic drug molecules.[3][4]

Logical Workflow: Synthesis of an Amide Derivative

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of an amide derivative, a common step in the elaboration of this intermediate in drug discovery programs.

Caption: Synthetic pathway from 2-bromo-3-cyanopyridine to a potential kinase inhibitor scaffold.

References

- 1. medkoo.com [medkoo.com]

- 2. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Structural Analogues of (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of structural analogues of (2-Bromopyridin-3-yl)methanamine and related aminomethylpyridine scaffolds. This class of compounds has garnered significant interest in medicinal chemistry, particularly as kinase inhibitors for various therapeutic areas.

Core Scaffold and Rationale for Analogue Development

This compound serves as a versatile building block in drug discovery. The pyridine ring is a common motif in many biologically active compounds, and the bromo-substituent provides a convenient handle for further chemical modifications, such as cross-coupling reactions. The aminomethyl group at the 3-position is a key pharmacophoric element, often involved in crucial interactions with biological targets. The development of structural analogues aims to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data on Structural Analogues

The following tables summarize quantitative biological data for various aminomethylpyridine and related heterocyclic analogues, primarily focusing on their activity as kinase inhibitors. While a comprehensive dataset for direct analogues of this compound is not publicly available in a consolidated format, the data presented from closely related scaffolds provide valuable insights into the structure-activity relationships governing this class of compounds.

Table 1: Kinase Inhibitory Activity of 4-(Arylaminomethyl)benzamide Derivatives

| Compound ID | R Group | Target Kinase | % Inhibition at 10 nM |

| 11 | 3-CF₃ | EGFR | 91% |

| 13 | 3-CF₃ | EGFR | 92% |

| 10 | 4-NO₂ | VEGFR2 | 48% |

| 18 | 3-CF₃ | PDGFRα | 67% |

| 20 | 3-CF₃ | PDGFRα | 77% |

| 22 | 4-CF₃ | VEGFR2 | 35% |

| 28k | 3-F-Benzoylpiperazine | VEGFR2 | 22% |

| 28l | 4-Nicotinoylpiperazine | VEGFR2 | 16% |

Data sourced from a study on 4-(arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors. The percentage of inhibition was measured at a concentration of 10 nM.

Table 2: Structure-Activity Relationship of Isothiazolo[4,3-b]pyridine Analogues as PIKfyve Kinase Inhibitors

| Compound ID | R¹ Group (at position 6) | R² Group (at position 3) | PIKfyve IC₅₀ (nM) |

| RMC-113 | 3,4-di-OMe-Phenyl | Pyridin-4-yl-ethynyl | 8 |

| 3a | 2-OMe-Phenyl | Pyridin-4-yl-ethynyl | 8 |

| 3b | 3-OMe-Phenyl | Pyridin-4-yl-ethynyl | 8 |

| 3c | 2-Me-Phenyl | Pyridin-4-yl-ethynyl | 8 |

| 3d | 4-NMe₂-Phenyl | Pyridin-4-yl-ethynyl | 4 |

| 3f | 4-NH₂-3-OMe-Phenyl | Pyridin-4-yl-ethynyl | 6 |

Data from a structure-activity relationship study of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C lipid kinases.[1]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and final compounds are provided below. These protocols are based on established literature procedures for related pyridine derivatives.

General Procedure for the Synthesis of N-Substituted (Pyridin-3-yl)methanamine Analogues

A common method for the synthesis of N-substituted aminomethylpyridines involves the reductive amination of a pyridine-3-carboxaldehyde with a primary or secondary amine.

Step 1: Oxidation of (Pyridin-3-yl)methanol to Pyridine-3-carboxaldehyde

To a solution of (pyridin-3-yl)methanol (1 eq.) in a suitable solvent such as dichloromethane, is added an oxidizing agent like manganese dioxide (MnO₂, 5-10 eq.). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure to yield pyridine-3-carboxaldehyde.

Step 2: Reductive Amination

Pyridine-3-carboxaldehyde (1 eq.) and the desired primary or secondary amine (1.1 eq.) are dissolved in a solvent like methanol or 1,2-dichloroethane. A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 4-12 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted (pyridin-3-yl)methanamine.

Synthesis of 3,5-Diaminopiperidine Scaffold (Aminoglycoside Mimetics)

This protocol describes the synthesis of a diaminopiperidine scaffold, which serves as a mimetic of the 2-deoxystreptamine (2-DOS) core of aminoglycoside antibiotics.

Step 1: Hydrogenation of 2-Chloro-3,5-dinitropyridine

2-Chloro-3,5-dinitropyridine is hydrogenated under a hydrogen atmosphere at room temperature in the presence of 10% Palladium on carbon (Pd/C) to produce 3,5-diaminopyridine.[2]

Step 2: Boc-Protection of 3,5-Diaminopyridine

The resulting 3,5-diaminopyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium bicarbonate in a mixture of water, methanol, and tetrahydrofuran to yield the di-Boc protected derivative.[2]

Step 3: Hydrogenation to Piperidine

The di-Boc protected 3,5-diaminopyridine is then hydrogenated at high pressure (2200 psi) using 5% Rhodium on carbon (Rh/C) in the presence of acetic acid at 110 °C to yield the cis-3,5-diamino-piperidine derivative.[2]

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway often targeted by pyridine-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

Figure 1: EGFR signaling pathway and its inhibition.

Figure 2: General experimental workflow for analogue synthesis and evaluation.

Conclusion

The this compound scaffold and its analogues represent a promising area of research in drug discovery, particularly for the development of novel kinase inhibitors. The structure-activity relationships highlighted in this guide, derived from related pyridine-based compounds, underscore the importance of systematic structural modifications to enhance biological activity and selectivity. The provided experimental protocols offer a foundation for the synthesis of new derivatives, while the visualized workflow and signaling pathway provide a conceptual framework for their development and evaluation. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this compound class.

References

Technical Guide: Spectroscopic Analysis of (2-Bromopyridin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2-Bromopyridin-3-yl)methanamine.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 8.30 | dd | 1H | H-6 | Expected to be the most downfield pyridine proton due to proximity to nitrogen. |

| ~ 7.70 | dd | 1H | H-4 | Influenced by the bromine and aminomethyl substituents. |

| ~ 7.30 | dd | 1H | H-5 | Coupled to H-4 and H-6. |

| ~ 3.90 | s | 2H | -CH₂- | Methylene protons adjacent to the pyridine ring. |

| ~ 1.60 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with concentration and solvent.[1][2] |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 150 | C-6 | Carbon adjacent to nitrogen is typically downfield.[3] |

| ~ 142 | C-2 | Carbon bearing the bromine atom. |

| ~ 139 | C-4 | |

| ~ 124 | C-5 | |

| ~ 135 | C-3 | Carbon attached to the aminomethyl group. |

| ~ 45 | -CH₂- | Methylene carbon. |

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 1650 - 1580 | Medium | N-H bend (scissoring) | Primary Amine |

| 1570, 1450 | Medium-Strong | C=C and C=N stretching | Pyridine Ring |

| 1250 - 1020 | Medium-Weak | C-N stretch | Aliphatic Amine |

| ~ 1030 | Strong | C-Br stretch | Aryl Bromide |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Notes |

| 186/188 | [M]⁺ | Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br).[4] |

| 107 | [M - Br]⁺ | Loss of a bromine radical.[4] |

| 171/173 | [M - NH₂]⁺ | Loss of the amino group. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment.[4] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., TMS).[5]

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Thin Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[6]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plate before running the sample.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Further dilute the stock solution to a final concentration of about 10-100 µg/mL.[7]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[7]

Data Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Detector: Electron multiplier.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a compound.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. testbook.com [testbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Commercial Availability and Technical Guide for (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (2-Bromopyridin-3-yl)methanamine (CAS No. 205744-15-6), a key building block in medicinal chemistry and drug discovery. This document includes a summary of commercial suppliers, available purities, and a discussion of synthetic strategies and safety considerations.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The table below summarizes the offerings from various vendors. Prices and stock availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| AK Scientific | 205744-15-6 | 95% | 100mg, 250mg, 1g, 5g | $93 (100mg), $151 (250mg), $333 (1g), $746 (5g)[1] |

| Cenmed | 205744-15-6 | ≥95% | 10g | $1,893.33[2] |

| CymitQuimica | 205744-15-6 | 98% | 1g, 5g | €311.00 (1g), €675.00 (5g)[3] |

| BLD Pharm | 205744-15-6 | N/A | Inquire for details | Inquire for details[4] |

| Apollo Scientific | 205744-15-6 | 98% | Inquire for details | Inquire for details[5] |

Experimental Protocols and Synthetic Approaches

A potential, though not explicitly documented, synthetic pathway could start from 2-bromonicotinonitrile. The reduction of the nitrile functionality to a primary amine would yield the desired product.

Hypothetical Experimental Protocol for the Reduction of 2-Bromonicotinonitrile:

Materials:

-

2-Bromonicotinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

-

Reaction Setup: A solution of 2-bromonicotinonitrile in an anhydrous solvent (diethyl ether or THF) would be prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: The flask would be cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (as a solution in THF or solid) or borane-THF complex would be added portion-wise, maintaining the temperature below a specified limit.

-

Reaction Monitoring: The progress of the reaction would be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Workup: Upon completion, the reaction would be carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the organic layer separated.

-

Purification: The crude product would be dried over an anhydrous salt like sodium sulfate, filtered, and the solvent removed under reduced pressure. The final product would likely be purified by column chromatography on silica gel.

Logical Workflow and Diagrams

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for sourcing and ensuring the quality of this compound for research applications.

Caption: Procurement and Quality Control Workflow for Research Chemicals.

Plausible Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound from 2-bromonicotinic acid.

Caption: Plausible Synthetic Pathway to this compound.

References

safety and handling of (2-Bromopyridin-3-yl)methanamine

An In-depth Technical Guide to the Safety and Handling of (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available safety data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for the specific product you are using and adhere to all institutional and governmental safety regulations.

Chemical Identification

This guide pertains to this compound, a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and chemical research.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Bromo-3-pyridinemethanamine |

| CAS Number | 205744-15-6[1] |

| Molecular Formula | C₆H₇BrN₂[1] |

| Molecular Weight | 187.04 g/mol [1] |

| Structure |

|

Hazard Identification and Classification

GHS Classification Summary (Based on Related Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

GHS Label Elements

-

Pictograms:

-

(Acute Toxicity - Fatal or Toxic)

-

(Skin/Eye Irritation, Respiratory Irritation, Harmful)

-

-

Signal Word: Danger [2]

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H301 | Toxic if swallowed. |

| H310 | Fatal in contact with skin. | |

| H315 | Causes skin irritation.[2][3] | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation.[2][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P262 | Do not get in eyes, on skin, or on clothing. | |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2][3] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][3] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P405 | Store locked up.[2][3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The following table includes data for related compounds to provide a general understanding.

| Property | Value (for related bromopyridines) |

| Boiling Point | 192 - 194 °C (for 2-Bromopyridine) |

| Flash Point | Combustible, forms explosive mixtures with air on intense heating. |

| Stability | Stable under standard ambient conditions. |

| Incompatible Materials | Strong oxidizing agents, Strong acids.[6][7] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides.[5][6] |

Experimental Protocols: Safe Handling and Use

The following protocols are generalized for handling a hazardous chemical like this compound in a research laboratory.

Engineering Controls

-

Primary Control: All manipulations of this compound (weighing, transfers, reaction setup) must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[3][6]

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2][5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The minimum required PPE includes:

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield may be required for splash hazards.[2][8]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Check the manufacturer's breakthrough time data. Dispose of contaminated gloves immediately.

-

Lab Coat: Wear a flame-resistant lab coat with long sleeves. Ensure it is fully buttoned.

-

Clothing: Do not wear shorts or open-toed shoes.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a full-face respirator with an appropriate cartridge is necessary.[8]

Handling and Storage Protocol

-

Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5][6] The substance should be stored locked up or in an area accessible only to authorized personnel.[2][3]

-

Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Transfers: Use a spatula for solid transfers or a calibrated pipette for liquids. Perform all transfers over a tray or secondary containment to catch any spills.

-

Reactions: Set up reactions in a fume hood. Ensure all glassware is properly clamped and secure. If heating, use a controlled heating mantle and monitor the reaction closely. Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2][3][4] Decontaminate all work surfaces and equipment.

-

Storage: Keep the container tightly closed when not in use.[4][5][6] Store in a designated, labeled, and secure location.

Emergency Procedures and First Aid

Spill Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Control: Remove all sources of ignition.[6]

-

Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[6] Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

First Aid Measures

Immediate medical attention is required for any significant exposure.[7] Show the Safety Data Sheet to the attending physician.[7]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Due to the potential for fatal skin absorption, seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][7] |

Waste Disposal

-

Collection: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.

-

Regulations: Do not mix with other waste. Disposal must be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations. Do not empty into drains or release into the environment.[6]

Visualized Workflows and Relationships

Safe Handling Workflow

Caption: General workflow for safely handling this compound in a laboratory setting.

Emergency Response Logic

Caption: Decision-making flowchart for first aid response to an accidental exposure.

References

- 1. 205744-15-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanamine for Researchers and Drug Development Professionals

Introduction: (2-Bromopyridin-3-yl)methanamine is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structure, featuring a brominated pyridine ring with a methylamine substituent, offers versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom provides a site for cross-coupling reactions, while the primary amine allows for the introduction of a wide variety of substituents. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [Commercial Vendor[1]] |

| Molecular Weight | 187.04 g/mol | [Commercial Vendor[1]] |

| Appearance | White to light yellow solid | [Commercial Vendor[1]] |

| Purity | ≥95% - 99.73% | [Commercial Vendor[1]] |

| Isomeric SMILES | C1=CC(=C(N=C1)Br)CN | [Commercial Vendor] |

| CAS Number | 205744-15-6 | [Commercial Vendor[1]] |

Synthesis of this compound

A plausible and efficient multi-step synthesis of this compound can be designed starting from commercially available 2-aminopyridine. The overall synthetic workflow is depicted below.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromopyridine

This step involves the electrophilic bromination of 2-aminopyridine.

-

Methodology: A common procedure involves dissolving 2-aminopyridine in an organic solvent and treating it with liquid bromine. The reaction temperature and order of addition are crucial to control selectivity and minimize byproducts. A patent describes a method where 2-aminopyridine is dissolved in an organic solvent, and half of the liquid bromine is added at 0°C. The reaction is then warmed, followed by the addition of acetic acid. After cooling back to below 0°C, the remaining bromine is added, and the reaction is warmed to complete the transformation. The product is isolated after a basic workup and extraction.[2]

Step 2: Synthesis of 2-Bromo-3-cyanopyridine

This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group of 2-amino-3-bromopyridine is converted to a nitrile.

-

Methodology: The synthesis of the related 2-methyl-3-bromopyridine from 2-methyl-3-aminopyridine via a diazotization-bromination reaction has been described.[3] A similar diazotization followed by reaction with a cyanide source (e.g., cuprous cyanide) would yield the desired 2-bromo-3-cyanopyridine.

Step 3: Synthesis of this compound

The final step is the reduction of the nitrile group in 2-bromo-3-cyanopyridine to a primary amine.

-

Methodology:

-

Using Lithium Aluminum Hydride (LiAlH₄): A general procedure for the reduction of nitriles to amines involves the slow addition of the nitrile to a suspension of LiAlH₄ in an anhydrous ether solvent like THF at 0°C, followed by stirring at room temperature. The reaction is then carefully quenched with water and aqueous sodium hydroxide. The product is extracted with an organic solvent.

-

Using Catalytic Hydrogenation: Another common method is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). This method is often considered safer and more scalable than using metal hydrides. A patent describes the catalytic hydrogenation of substituted cyanopyridines.[4]

-

Applications in Drug Discovery

The this compound scaffold is of significant interest in the development of kinase inhibitors. The pyridine nitrogen and the exocyclic amine can form key hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.

Kinase Inhibition

Derivatives of bromopyridines are known to inhibit a variety of kinases involved in oncogenic signaling pathways. While specific data for derivatives of this compound is limited in the public domain, the general principle involves using the bromine atom as a point of diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce various aryl or heteroaryl groups. These groups can then occupy other pockets within the ATP-binding site, leading to increased potency and selectivity.

Figure 2. General workflow for the use of this compound in drug discovery.

Potential Signaling Pathway Targets

Based on the activity of related pyridine-based kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer and inflammatory diseases, such as the JAK-STAT pathway, MAPK/ERK pathway, and PI3K-Akt-mTOR pathway. For instance, dual kinase-bromodomain inhibitors have been developed that show efficacy in various cancer models.[5]

Figure 3. A simplified representation of the PI3K-Akt-mTOR signaling pathway, a potential target for inhibitors derived from this compound.

Quantitative Data Summary

| Compound | Synthetic Step | Reagents | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Bromination of 2-aminopyridine | Br₂, organic solvent, acetic acid | High | [Patent[2]] |

| 2-Methyl-3-bromopyridine | Diazotization of 2-methyl-3-aminopyridine | HBr, Br₂, NaNO₂ | 95% | [Patent[3]] |

| 2-Bromo-3-cyanopyridine | Sandmeyer of 2-amino-3-bromopyridine | NaNO₂, H⁺, CuCN | Not Specified | Inferred |

| This compound | Nitrile reduction | LiAlH₄ or H₂/Catalyst | Not Specified | Inferred |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds, particularly kinase inhibitors. While detailed experimental procedures and characterization data are not extensively published, a robust synthetic route can be established from readily available starting materials. The strategic positioning of the bromo and methylamine functionalities provides ample opportunities for chemical elaboration, making this compound a highly attractive scaffold for drug discovery and development programs aimed at creating targeted therapies for a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. file.leyan.com [file.leyan.com]

- 2. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 3. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (2-Bromopyridin-3-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromopyridin-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors. Its structural features, including the bromine atom and the aminomethyl group on the pyridine ring, provide versatile handles for chemical modifications, enabling the construction of complex molecules with desired pharmacological profiles. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways targeted by compounds derived from this scaffold.

Applications in Drug Discovery

The primary application of this compound lies in its use as a precursor for the synthesis of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine core of this compound can serve as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties to explore the chemical space and optimize inhibitor potency and selectivity. The aminomethyl group at the 3-position can be further functionalized or can participate in crucial hydrogen bonding interactions with the target protein.

Key kinase targets for inhibitors derived from bromopyridine scaffolds include:

-

Colony-Stimulating Factor 1 Receptor (CSF-1R): A receptor tyrosine kinase essential for the proliferation, differentiation, and survival of macrophages.[1]

-

AXL Receptor Tyrosine Kinase (AXL): Implicated in tumor growth, metastasis, and drug resistance.[2][3][4]

-

Mer Tyrosine Kinase (MerTK): A member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which is overexpressed in various cancers.[5]

Quantitative Data of Structurally Related Kinase Inhibitors

| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |

| CSF-1R | Acyl urea-based inhibitor | 4.1[6] |

| AXL | Indazole-based inhibitor | 41.5[7] |

| MerTK | Macrocyclic pyrrolopyrimidine | <40 (EC50)[5] |

| JNK1 | 4-(Pyrazol-3-yl)-pyridine | 10 |

| JNK2 | 4-(Pyrazol-3-yl)-pyridine | 5 |

| JNK3 | 4-(Pyrazol-3-yl)-pyridine | 2 |

Experimental Protocols

The following are representative protocols for key synthetic transformations involving this compound and its derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 2-position of the pyridine ring.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the base (2.5 eq.), and the palladium catalyst (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-(3-aminomethyl)pyridine derivative.

Protocol 2: Amide Coupling of the Aminomethyl Group

This protocol describes the formation of an amide bond using the aminomethyl group of a 2-aryl-(3-aminomethyl)pyridine derivative.

Materials:

-

2-Aryl-(3-aminomethyl)pyridine derivative

-

Carboxylic acid (1.0 - 1.2 equivalents)

-

Coupling agent (e.g., HATU, HOBt/EDC) (1.2 - 1.5 equivalents)

-

Base (e.g., DIPEA, Et₃N) (2-3 equivalents)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware

Procedure:

-

Dissolve the carboxylic acid (1.1 eq.) and the coupling agent (1.2 eq.) in the anhydrous solvent.

-

Add the base (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the 2-aryl-(3-aminomethyl)pyridine derivative (1.0 eq.) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the final amide product.

Signaling Pathways

The kinase inhibitors developed from this compound and related scaffolds often target key signaling pathways involved in cancer progression. Below are simplified diagrams of the CSF-1R, AXL, and MerTK signaling pathways.

CSF-1R Signaling Pathway

Activation of CSF-1R by its ligand CSF-1 leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.[7][8][9][10]

AXL Signaling Pathway

Upon binding its ligand Gas6, AXL dimerizes and autophosphorylates, activating downstream pathways like PI3K/AKT and MAPK/ERK, which are involved in cell survival, proliferation, and migration.[3][11][12][13][14]

MerTK Signaling Pathway

MerTK, upon activation by its ligands (e.g., Gas6, Protein S), initiates signaling through pathways including MAPK/ERK and PI3K/AKT, leading to increased cell proliferation and migration, and decreased apoptosis.[1][2][4][5][15]

Conclusion

This compound is a versatile and important building block for the synthesis of novel kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the generation of diverse chemical libraries for structure-activity relationship studies. The resulting compounds have the potential to target key signaling pathways implicated in cancer and other diseases, making this scaffold an area of continued interest for drug discovery and development.

References

- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy [frontiersin.org]

- 8. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]

Application Notes for (2-Bromopyridin-3-yl)methanamine: A Versatile Building Block in Drug Discovery

(2-Bromopyridin-3-yl)methanamine is a key heterocyclic building block employed by researchers, medicinal chemists, and drug development professionals in the synthesis of novel bioactive molecules. Its unique structural features, comprising a pyridine ring substituted with a bromine atom and an aminomethyl group, offer multiple reaction sites for chemical modification, making it an invaluable scaffold in the design of targeted therapies. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl and heteroaryl moieties. The primary amine serves as a crucial nucleophile or a point for amide bond formation, enabling the construction of a wide array of chemical structures with therapeutic potential.

Therapeutic Applications

Derivatives of this compound have shown promise in the development of inhibitors for several key biological targets, including enzymes implicated in fibrosis and infectious diseases.

Inhibitors of Lysyl Oxidase-Like 2 (LOXL2)

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix.[1] Dysregulation of LOXL2 activity is associated with the progression of fibrotic diseases and cancer. Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest. The pyridine-methanamine scaffold can be elaborated to generate potent and selective LOXL2 inhibitors. For instance, analogs of this compound have been investigated as inhibitors of LOXL2, demonstrating the utility of this building block in developing anti-fibrotic agents.[2][3]

Inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3)

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. This makes MmpL3 a prime target for the development of new anti-tuberculosis drugs. The pyridine-2-methylamine scaffold, closely related to this compound, has been identified as a promising pharmacophore for the design of potent MmpL3 inhibitors.

Data Presentation

The following table summarizes the in vitro activity of a series of 2-substituted pyridine-4-ylmethanamine derivatives, which are structural analogs of compounds that can be synthesized from this compound, against human lysyl oxidase-like 2 (hLOXL2). This data highlights the structure-activity relationship (SAR) for this class of inhibitors.

| Compound ID | R-group (at 2-position) | hLOXL2 IC50 (nM)[2] |

| 1 | H | >100,000 |

| 2 | Cl | 126 |

| 3 | Br | 266 |

| 4 | I | 792 |

| 5 | OPh | 309 |

| 6 | Imidazole-1-yl | 203 |

| 7 | Pyridin-3-yl | 321 |

Experimental Protocols

Protocol 1: Synthesis of N-((2-arylpyridin-3-yl)methyl)acetamide via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, followed by acetylation of the resulting amine.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene/Water (4:1)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes

Procedure:

-

Suzuki-Miyaura Coupling:

-

To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene/water (4:1) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the (2-arylpyridin-3-yl)methanamine.

-

-

Acetylation:

-

Dissolve the purified (2-arylpyridin-3-yl)methanamine in dichloromethane and cool to 0 °C.

-

Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain N-((2-arylpyridin-3-yl)methyl)acetamide.

-

Protocol 2: Synthesis of N-Aryl-(2-bromopyridin-3-yl)methanamine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl amine with the aminomethyl group of this compound not being the primary reacting amine due to the higher reactivity of the aryl bromide. For the desired reaction, the amine on the building block would first need to be protected.

Materials:

-

This compound (amine protected, e.g., as a Boc-derivative)

-

Aryl amine (1.1 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes

Procedure:

-

To a Schlenk tube, add the protected this compound (1.0 eq), aryl amine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Deprotect the amine to yield the final product.

Visualizations

Caption: LOXL2-mediated signaling pathways in fibrosis.

Caption: Experimental workflow for MmpL3 inhibitor development.

References

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions of (2-Bromopyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions and amide bond formation involving (2-Bromopyridin-3-yl)methanamine. This versatile building block is a valuable synthon in medicinal chemistry and materials science. The following sections detail reaction conditions for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as standard amide bond formation.

Introduction to Coupling Reactions

This compound offers two primary sites for chemical modification: the C2-bromo position on the pyridine ring and the primary amine of the 3-methanamine substituent. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The primary amine serves as a nucleophile for amide bond formation and can also participate in N-arylation reactions.

A critical consideration for reactions at the C2-position is the potential for the primary amine of the (aminomethyl) group to interact with the palladium catalyst, which could inhibit the catalytic cycle. In some instances, protection of the primary amine may be necessary to achieve optimal yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Parameter | Condition | Notes |

| Substrate | This compound | - |

| Coupling Partner | Arylboronic acid | 1.1 - 1.5 equivalents |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand | 1-5 mol% |

| Ligand | PPh₃, SPhos, or XPhos | 2-10 mol% |

| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | 2-3 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene | - |

| Temperature | 80-110 °C | Reaction progress should be monitored. |

| Reaction Time | 2-24 hours | Dependent on substrate and catalyst system. |

| Typical Yield | 60-95% | Based on similar bromopyridine substrates. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position of the pyridine and a terminal alkyne. This reaction is particularly useful for the synthesis of rigid structures and extended π-systems.

Data Presentation: Sonogashira Coupling Conditions

| Parameter | Condition | Notes |

| Substrate | This compound | - |

| Coupling Partner | Terminal Alkyne | 1.2 equivalents |

| Catalyst System | Pd(CF₃COO)₂ / PPh₃ / CuI | 2.5 mol% / 5.0 mol% / 5.0 mol% |

| Base | Triethylamine (Et₃N) | Can also serve as a co-solvent. |

| Solvent | Dimethylformamide (DMF) | Anhydrous conditions are recommended. |

| Temperature | 100 °C | - |

| Reaction Time | 3 hours | Based on a similar substrate.[1] |

| Typical Yield | 72-96% | Based on 2-amino-3-bromopyridine.[1][2] |

Experimental Protocol: Sonogashira Coupling

-

To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (Pd(CF₃COO)₂, 2.5 mol%), the ligand (PPh₃, 5.0 mol%), and the co-catalyst (CuI, 5.0 mol%).

-

Add anhydrous DMF and stir for 30 minutes.

-

Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine.

-

Heat the reaction mixture to 100 °C with stirring for 3 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References